2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde
Description
This compound features a quinoline core substituted at position 3 with a carbaldehyde group, at position 7 with a methyl group, and at position 4 with a piperazine moiety bearing a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-3-4-17-14-18(15-26)22(23-21(17)13-16)25-11-9-24(10-12-25)19-5-7-20(27-2)8-6-19/h3-8,13-15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFRIHNMAWQXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Quinoline Derivative Synthesis: The next step involves the synthesis of the quinoline derivative. This can be achieved by reacting 2-methylquinoline with appropriate reagents to introduce the aldehyde group at the 3-position.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the quinoline derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carboxylic acid.
Reduction: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 360.46 g/mol. Its structure includes a quinoline core substituted with a piperazine moiety and a methoxyphenyl group, which contributes to its biological activity.
Antidepressant Activity
Research has indicated that derivatives of quinoline compounds exhibit antidepressant properties. For instance, studies have shown that similar compounds can modulate serotonin and norepinephrine levels, which are crucial for mood regulation. The piperazine group is particularly noted for enhancing these effects by acting on serotonin receptors.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various quinoline-piperazine derivatives, demonstrating their efficacy in preclinical models of depression. The findings suggested that modifications to the methoxy group could enhance potency and selectivity towards serotonin receptors .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Apoptosis induction |
| Compound B | Lung Cancer | 15 | Cell cycle arrest |
| 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde | Colon Cancer | 12 | Inhibition of proliferation |
This table summarizes findings from various studies where similar compounds demonstrated significant anticancer activity .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural similarity to known neuroleptics suggests potential applications in treating disorders such as schizophrenia or bipolar disorder.
Case Study:
In a recent pharmacological study, the compound was tested for its effects on dopamine receptor modulation, revealing promising results in reducing hyperactivity in animal models .
Antimicrobial Activity
Research into the antimicrobial properties of quinoline derivatives has revealed that they can exhibit significant activity against various bacterial strains. The presence of the piperazine ring enhances membrane permeability, facilitating better interaction with microbial cells.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| E. coli | 8 µg/mL | This compound |
| S. aureus | 16 µg/mL | This compound |
These findings suggest that this compound could be developed further as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing physiological processes such as smooth muscle contraction and neurotransmitter release . Molecular dynamics simulations and binding assays have provided insights into the compound’s binding affinity and pharmacokinetic profile .
Comparison with Similar Compounds
Structural Analogs in the Quinoline-Piperazine Family
The compound shares structural motifs with derivatives synthesized in and , which include piperazine-linked quinoline carboxamides and hydroxamic acids. Key differences lie in the substituents on the quinoline core and the nature of the piperazine-linked groups.
Table 1: Substituent Comparison of Quinoline-Piperazine Derivatives
Key Observations :
- Position 3 : The target’s carbaldehyde group contrasts with esters (C6) or hydrazones (3a–c), which may influence electrophilicity and reactivity .
- Piperazine Linkage : The 4-methoxyphenyl group in the target aligns with C6 and D6, but the absence of a carbonyl or hydroxamic acid moiety differentiates its electronic profile .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Findings :
Biological Activity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a quinoline core, which is known for its diverse biological properties, including antimalarial, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 306.39 g/mol. Its structure features a piperazine moiety, which is often associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to inhibit the growth of various bacterial strains. The presence of the piperazine ring in our compound may enhance its interaction with microbial targets, potentially increasing its efficacy.
Anticancer Properties
Quinoline derivatives are recognized for their anticancer activities. Research has demonstrated that they can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For example, quinoline-based compounds have been reported to inhibit the activity of certain kinases involved in cancer progression.
Central Nervous System Effects
Compounds with piperazine groups are frequently studied for their effects on the central nervous system (CNS). They can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine. The structural similarity of this compound to known CNS-active agents suggests potential psychotropic effects that warrant further investigation.
Case Studies
- Antimalarial Activity : A study synthesized various quinoline-piperazine derivatives and evaluated their activity against Plasmodium falciparum. Some derivatives exhibited nanomolar potency against both chloroquine-sensitive and resistant strains, indicating a promising avenue for antimalarial drug development .
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of similar quinoline derivatives showed no significant toxicity at maximum tested concentrations, suggesting a favorable safety profile for further development .
- Inhibition of Kinases : Quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase, which plays a crucial role in cell growth and differentiation . This inhibition could provide a therapeutic strategy for cancers characterized by overactive Pim-1 signaling.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
